molecular formula C10H14BrNO B1324376 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide CAS No. 36132-99-7

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide

Cat. No.: B1324376
CAS No.: 36132-99-7
M. Wt: 244.13 g/mol
InChI Key: QOHLVMZDODRYHX-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring. This compound is often used in research settings due to its unique structural properties and potential biological activities.

Scientific Research Applications

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide has several scientific research applications:

Mechanism of Action

The compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has been used in the development of a PET imaging agent for the GluN2B subunits of the NMDAR . This suggests potential future directions in the field of neurological disorder research and treatment .

Biochemical Analysis

Biochemical Properties

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels . This interaction is crucial as GIRK channels are involved in regulating neuronal excitability and heart rate. The compound’s ability to block these channels suggests its potential use in neurological and cardiovascular research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit endogenous GIRK currents induced by somatostatin or D3 dopamine receptors in AtT-20 cells . This inhibition affects the overall cellular excitability and can have downstream effects on various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to D1 dopamine receptors and inhibits GIRK channels . The compound’s structure allows it to fit into the binding sites of these receptors and channels, blocking their normal function. This inhibition can lead to changes in gene expression and cellular activity, highlighting its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 250-254°C . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of GIRK channels, which may result in altered cellular excitability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GIRK channels without causing significant toxicity . At higher doses, it can lead to adverse effects such as altered heart rate and neuronal excitability. These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and toxicity, making it essential to understand these interactions for safe and effective use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended site of action, enhancing its efficacy and reducing potential off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-allylaniline as a starting material, which undergoes intramolecular hydroaminomethylation catalyzed by ionic diamine rhodium complexes . This reaction proceeds via initial hydroformylation followed by reductive amination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its potential biological activities also set it apart from other similar compounds.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLVMZDODRYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36132-99-7
Record name 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (10 g) (known from M. Kanao et al., Chem. Pharm. Bull. 1982, 30, 180-188) in 48% aqueous hydrobromic acid (350 ml) was allowed to stir at 100° C. for 4 h. The mixture was cooled to 20° C. then evaporated to dryness in vacuo to give the title compound (14.5 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

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